molecular formula C20H39NO4S B024236 Oleoyltaurine CAS No. 52514-04-2

Oleoyltaurine

Cat. No.: B024236
CAS No.: 52514-04-2
M. Wt: 389.6 g/mol
InChI Key: KOGRJTUIKPMZEJ-KTKRTIGZSA-N
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Description

N-Oleoyl Taurine is a fatty acid-taurine conjugate derived from oleic acid. It is part of the N-acyl taurines family, which are endogenous lipid messengers that play significant roles in various biological processes. N-Oleoyl Taurine is the most abundant N-acyl taurine in human plasma and has been shown to have various physiological effects, including improving glucose tolerance and stimulating hormone secretion .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Oleoyl Taurine can be synthesized through lipase-catalyzed reactions in non-aqueous media. The process involves the reaction of oleic acid with taurine in the presence of a lipase enzyme, which acts as a catalyst. This method is efficient and environmentally friendly, as it avoids the use of harsh chemicals and solvents .

Industrial Production Methods: Industrial production of N-Oleoyl Taurine typically follows similar synthetic routes but on a larger scale. The use of biocatalysts like lipase enzymes is preferred due to their specificity and ability to operate under mild conditions. This method ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Oleoyl Taurine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.

    Reduction: Reduction reactions can modify the double bonds in the oleic acid moiety, altering the compound’s properties.

    Substitution: Substitution reactions can occur at the amino or sulfonic acid groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.

Major Products Formed:

Comparison with Similar Compounds

    N-Arachidonoyl Taurine: Another N-acyl taurine with similar anti-proliferative effects on cancer cells.

    N-Palmitoyl Taurine: Known for its role in lipid signaling and metabolic regulation.

    N-Stearoyl Taurine: Similar in structure but with different fatty acid moieties, leading to distinct biological activities.

Uniqueness of N-Oleoyl Taurine: N-Oleoyl Taurine is unique due to its high abundance in human plasma and its specific effects on glucose metabolism and hormone secretion. Its ability to improve glucose tolerance and stimulate hormone secretion makes it a valuable compound for metabolic research and potential therapeutic applications .

Properties

IUPAC Name

2-[[(Z)-octadec-9-enoyl]amino]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H39NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)21-18-19-26(23,24)25/h9-10H,2-8,11-19H2,1H3,(H,21,22)(H,23,24,25)/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGRJTUIKPMZEJ-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H39NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901196879
Record name 2-[[(9Z)-1-Oxo-9-octadecen-1-yl]amino]ethanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901196879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52514-04-2
Record name 2-[[(9Z)-1-Oxo-9-octadecen-1-yl]amino]ethanesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52514-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Oleoyl taurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052514042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[[(9Z)-1-Oxo-9-octadecen-1-yl]amino]ethanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901196879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oleoyltaurine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.696
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-OLEOYL TAURINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9Y8TQZ5HY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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